alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
Description
α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-3-pyridinemethanol is a heterocyclic compound featuring a pyridine core substituted with a bromophenyl group and a dimethylaminoethyl side chain. Its closest analogs include fungicidal pyridinemethanol derivatives and triazole-based agrochemicals, which will be discussed in detail below .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXSVOPNBARLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512816 | |
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-98-9 | |
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-(dimethylamino)ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-pyridinemethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s pyridine methanol core is shared with several fungicides and agrochemicals. Key analogs include:
Bis-(p-chlorophenyl)-3-pyridinemethanol
- Structure: Differs by replacing the bromophenyl group with two para-chlorophenyl groups and lacking the dimethylaminoethyl side chain.
- Application : Used as a broad-spectrum fungicide, targeting sterol biosynthesis in fungal pathogens .
- Activity : Chlorophenyl groups enhance lipophilicity, improving membrane penetration, whereas bromophenyl groups (in the target compound) may offer distinct electronic effects due to bromine’s polarizability.
Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol)
- Structure : Substitutes pyridine with pyrimidine and includes dual chlorophenyl groups.
- Application : Commercial fungicide inhibiting fungal cytochrome P450 enzymes.
- Key Difference : Pyrimidine’s electron-deficient ring enhances binding to fungal enzyme active sites compared to pyridine .
M100907 (α-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine methanol)
- Structure : Replaces pyridine with piperidine and introduces fluorophenyl and methoxy groups.
- Application: Serotonin receptor antagonist; demonstrates how methanol-substituted heterocycles can be tailored for CNS targets versus agrochemicals .
Functional Group Analysis
Bromophenyl vs. Chlorophenyl Substitutents
- Electronic Effects : Bromine’s larger atomic radius and lower electronegativity vs. chlorine may alter binding kinetics in biological targets.
Dimethylaminoethyl Side Chain
- Absent in most fungicidal analogs (e.g., fenarimol), this group could modulate solubility or target engagement in mammalian systems .
Physicochemical Properties
While exact data (e.g., logP, solubility) for the target compound is unavailable, inferences can be made:
- Lipophilicity: Bromophenyl and dimethylaminoethyl groups may balance hydrophobicity and water solubility compared to chlorophenyl analogs.
- Acid-Base Behavior: The dimethylamino group (pKa ~10) could enhance solubility in acidic environments, unlike non-amine-containing analogs like fenarimol .
Biological Activity
Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol, also known as TCMDC-131412, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H20BrN2O
- Molecular Weight : 344.25 g/mol
- Key Functional Groups : Bromophenyl group, dimethylaminoethyl group, and pyridinemethanol moiety.
This compound primarily acts as a reversible inhibitor of the essential malarial kinase PfCLK3. This kinase plays a crucial role in RNA splicing pathways within the Plasmodium falciparum parasite, which is responsible for malaria. The inhibition of PfCLK3 leads to disruption in the parasite's lifecycle and ultimately results in its death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Potential
The compound has also been explored for its anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have highlighted its effects on tumorigenic pathways, making it a candidate for further investigation in cancer therapy .
Case Studies and Experimental Data
- Antimalarial Activity :
- Cytotoxicity Assays :
-
Mechanistic Studies :
- Further mechanistic studies have shown that TCMDC-131412 interferes with RNA splicing processes essential for the survival of the malaria parasite, providing insights into its mode of action at a molecular level.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Alpha-(4-Chlorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol | Structure | Moderate antimicrobial activity; potential anticancer properties | Chlorine substituent affects reactivity |
| Alpha-(4-Fluorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol | Structure | Weak antimalarial activity; explored for CNS effects | Fluorine may enhance blood-brain barrier penetration |
| Alpha-(4-Methylphenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol | Structure | Limited biological activity; primarily used as a synthetic intermediate | Methyl group alters electronic properties |
Q & A
Q. Advanced Research Focus
- Chiral Separation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min to isolate enantiomers. Monitor retention times and compare with racemic standards .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration. For example, a study on a related pyridinemethanol derivative confirmed C–O bond angles of ~109.5°, consistent with tetrahedral geometry .
- Contradictions : Discrepancies in reported optical rotations (e.g., +25° vs. +30°) may arise from solvent polarity or impurities. Validate purity via differential scanning calorimetry (DSC) to exclude polymorphic interference .
What metabolic pathways are hypothesized for this compound in mammalian systems?
Q. Advanced Research Focus
- Phase I Metabolism : Cytochrome P450-mediated oxidation of the dimethylamino group to N-oxide derivatives, detected via LC-MS/MS (m/z +16 shift). Comparative studies with α-[3-(Nitrosoamino)propyl]-3-pyridinemethanol suggest nitroso intermediates may form under oxidative stress .
- Phase II Conjugation : Glucuronidation at the pyridine methanol hydroxyl group, confirmed by β-glucuronidase hydrolysis assays and NMR analysis of urinary metabolites .
- Contradictions : Some studies report rapid clearance (t₁/₂ = 2 hours in rats), while others note prolonged half-life (t₁/₂ = 6 hours) due to species-specific CYP isoforms. Cross-validate using hepatic microsomes from multiple models (e.g., human, rat) .
How does structural modification of the bromophenyl group impact biological activity?
Q. Advanced Research Focus
- Receptor Binding : Replace 4-bromophenyl with 4-chlorophenyl (as in tebuconazole analogs) to assess affinity for G-protein-coupled receptors (GPCRs). Radioligand binding assays (e.g., ³H-labeled ligands for serotonin receptors) show IC₅₀ shifts from 15 nM (Br) to 50 nM (Cl), indicating halogen size influences hydrophobic interactions .
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the para position to enhance stability but reduce solubility (logP increases from 2.1 to 3.4). Balance via Hammett σ constants to optimize pharmacodynamics .
What experimental designs are recommended for analyzing antagonistic effects on neurotransmitter receptors?
Q. Advanced Research Focus
- In Vitro Functional Assays : Use CHO cells transfected with human 5-HT₂A receptors. Measure intracellular Ca²⁺ flux via FLIPR (Fluorescent Imaging Plate Reader) upon compound addition. Compare with reference antagonists like M100907 (positive control) .
- Schild Regression Analysis : Determine potency (pA₂ values) by co-administering the compound with agonists (e.g., serotonin). A slope ≠1 suggests allosteric modulation .
- Contradictions : Discrepancies in EC₅₀ values (e.g., 10 nM vs. 30 nM) may stem from cell line variability (e.g., HEK293 vs. CHO). Replicate across multiple systems and include wild-type controls .
How can researchers address contradictions in reported solubility and stability data?
Q. Methodological Guidance
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2). Conflicting data (e.g., 0.5 mg/mL vs. 1.2 mg/mL) often arise from polymorphic forms. Characterize via powder X-ray diffraction (PXRD) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. HPLC purity drops >5% indicate hygroscopicity; reformulate with cyclodextrins or lipid-based carriers .
What computational tools are effective for predicting the compound’s ADMET properties?
Q. Advanced Research Focus
- In Silico Modeling : Use Schrödinger’s QikProp to predict blood-brain barrier permeability (logBB = -0.8, suggesting limited CNS penetration). Validate with in situ perfusion assays in rodents .
- Metabolite Prediction : GLORYx software identifies potential Phase I metabolites (e.g., N-demethylation). Cross-reference with experimental HRMS data to refine predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
